5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The specific structure of this compound, with its unique substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions:
Final Assembly: The propyl chain is attached via a series of coupling reactions, often using reagents like sodium hydride and alkyl halides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, leading to various reduced derivatives.
Substitution: The aromatic ring and the triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazoles, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol exhibits antimicrobial and antifungal activities. It is studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for new antimicrobial agents .
Medicine
In medicine, this compound is investigated for its anticancer properties. The triazole ring is known to interact with biological targets, potentially leading to the development of new anticancer drugs. It is also explored for its anti-inflammatory and analgesic effects .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The aromatic substituents can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol apart is its specific substituents, which confer unique biological activities and chemical reactivity. The combination of the methoxy and methyl groups on the aromatic ring, along with the propyl chain, provides distinct properties not found in other triazole derivatives .
Properties
IUPAC Name |
3-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-9-11(7-8-12(10)18-3)5-4-6-13-15-16-14(19)17(13)2/h7-9H,4-6H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJVTPGGXSINAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC2=NNC(=S)N2C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325959 | |
Record name | 3-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
737775-37-0 | |
Record name | 3-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.